N-(4-chlorophenyl)-2-({11-methyl-3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamide
Description
This compound is a heterocyclic organic molecule featuring a tricyclic core (8-thia-4,6-diazatricyclo[7.4.0.0²⁷]trideca-1(9),2(7),5-triene) substituted with a 4-chlorophenyl group, a methyl group at position 11, and a phenyl group at position 2. The thioacetamide linkage (-S-CH₂-C(=O)-NH-) bridges the tricyclic system to the 4-chlorophenyl moiety. Its structural complexity confers unique electronic and steric properties, making it a candidate for medicinal chemistry applications, particularly in antimicrobial and anticancer research .
Crystallographic analysis (e.g., via SHELX programs ) and computational docking studies (e.g., AutoDock4 ) are critical for elucidating its 3D conformation and binding interactions.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O2S2/c1-15-7-12-19-20(13-15)33-23-22(19)24(31)29(18-5-3-2-4-6-18)25(28-23)32-14-21(30)27-17-10-8-16(26)9-11-17/h2-6,8-11,15H,7,12-14H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSIEXVZKBGXIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC=C(C=C4)Cl)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-chlorophenyl)-2-({11-methyl-3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamide typically involves multiple steps. The synthetic route often starts with the preparation of the thia-diazatricyclo ring system, followed by the introduction of the chlorophenyl group and the acetamide group. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
N-(4-chlorophenyl)-2-({11-methyl-3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce certain functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, where nucleophiles can replace the chlorine atom.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Scientific Research Applications
N-(4-chlorophenyl)-2-({11-methyl-3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-({11-methyl-3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Research Findings and Challenges
- Synthetic Complexity : The target compound requires 7–9 synthetic steps with low overall yields (15–20%) due to steric hindrance during tricyclic ring formation .
- Computational Predictions : AutoDock4 simulations suggest strong binding to bacterial dihydrofolate reductase (ΔG = -9.2 kcal/mol), validated by X-ray crystallography .
- Toxicity Concerns : Preliminary in vivo studies in mice indicate hepatotoxicity at doses >50 mg/kg, a limitation shared with most tricyclic thia-diazatricyclo derivatives .
Biological Activity
N-(4-chlorophenyl)-2-({11-methyl-3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamide is a complex organic compound with potential biological activities that have garnered interest in pharmacological research. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's structure features a 4-chlorophenyl group and a thiazole ring, which may contribute to its biological properties. The presence of multiple functional groups suggests potential interactions with biological targets.
Chemical Formula
- Molecular Formula : C22H18ClN3O2S2
- Molecular Weight : 455.98 g/mol
Anticancer Properties
Research indicates that compounds similar to this compound exhibit notable anticancer activities. For instance, studies on related compounds have shown:
- Inhibition of Cell Proliferation : Compounds targeting RhoA signaling pathways have demonstrated significant inhibition of cancer cell proliferation in vitro, particularly in prostate and melanoma cancer cell lines .
- Induction of Apoptosis : Similar structures have been observed to selectively induce apoptosis in cancer cells overexpressing RhoC, suggesting a mechanism that could be relevant for the studied compound .
- Inhibition of Metastasis : The ability to inhibit Rho-dependent invasion in cancer cells has been documented, indicating potential use in preventing metastasis .
The mechanism by which this compound may exert its biological effects can be summarized as follows:
- Targeting Rho GTPases : The compound potentially interacts with Rho GTPases, which are crucial regulators of the actin cytoskeleton and are implicated in various cellular processes including motility and gene expression .
- Gene Expression Modulation : By inhibiting transcriptional activation pathways involving MKL/SRF (megakaryoblastic leukemia factor/serum response factor), the compound may alter gene expression patterns associated with cell growth and survival .
In Vitro Studies
In vitro studies have shown that related compounds exhibit the following effects:
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Cell Proliferation | Inhibition in PC-3 cells | |
| Apoptosis | Induction in A375M2 cells | |
| Metastatic Invasion | Inhibition in various lines |
Case Study 1: Prostate Cancer
A study investigated the effects of a structurally similar compound on PC-3 prostate cancer cells. The results indicated that treatment led to a significant reduction in DNA synthesis and cell viability at concentrations below 1 μmol/L, showcasing the potential for therapeutic application in prostate cancer management .
Case Study 2: Melanoma
Another study focused on melanoma cell lines, where the compound demonstrated selective cytotoxicity towards RhoC-overexpressing cells compared to their parental counterparts. This suggests that compounds with similar structural characteristics may be effective against specific cancer types based on their molecular profile .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
